molecular formula C26H19N3O5 B4032791 6-(4-morpholinyl)-2-(1-naphthyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione

6-(4-morpholinyl)-2-(1-naphthyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No.: B4032791
M. Wt: 453.4 g/mol
InChI Key: UGPPGDBNEYXTLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-morpholinyl)-2-(1-naphthyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione is a useful research compound. Its molecular formula is C26H19N3O5 and its molecular weight is 453.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 453.13247072 g/mol and the complexity rating of the compound is 824. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Reactivity

6-(4-Morpholinyl)-2-(1-naphthyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione, a naphthalimide derivative, is involved in various chemical synthesis and reactivity studies, highlighting its utility in creating complex molecular structures. For instance, the reaction of naphthalic anhydride with different reagents demonstrates the compound's versatility in forming gel materials and its application in understanding solvation effects on reaction paths (Singh & Baruah, 2008).

Targeted Cancer Therapies

Research shows that specific naphthalimide analogues, such as NAP-6, exhibit potent and selective targeting of breast cancer cells. These effects are mediated through the aryl hydrocarbon receptor (AHR) pathway, inducing significant DNA damage and cell death in triple-negative breast cancer cell lines, showcasing the compound's potential in cancer treatment (Gilbert et al., 2020).

Photophysical Properties and Sensor Applications

The photophysical properties of naphthalimide derivatives have been extensively studied, with findings suggesting applications as sensors. A novel derivative was synthesized and characterized, revealing its potential as a sensor for protons and various metal ions, further supported by computational studies (Staneva et al., 2020). Another study utilized a naphthalimide-phosphazene combination to explore fluorescence properties, demonstrating potential in solid-state fluorescence applications (Ün et al., 2017).

Antiviral Properties

Naphthalimide derivatives have shown antiviral properties against a range of viruses, including herpes simplex and vaccinia viruses, indicating their potential in developing new antiviral therapies (GARCIA-GANCEDO et al., 1979).

OLED and Lighting Applications

1,8-Naphthalimide derivatives have been synthesized for applications in organic light-emitting diodes (OLEDs), demonstrating their utility in creating standard-red light-emitting materials for electronic displays and lighting technologies (Luo et al., 2015).

Properties

IUPAC Name

6-morpholin-4-yl-2-naphthalen-1-yl-5-nitrobenzo[de]isoquinoline-1,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19N3O5/c30-25-19-9-4-8-18-23(19)20(15-22(29(32)33)24(18)27-11-13-34-14-12-27)26(31)28(25)21-10-3-6-16-5-1-2-7-17(16)21/h1-10,15H,11-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGPPGDBNEYXTLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C3C4=C2C=CC=C4C(=O)N(C3=O)C5=CC=CC6=CC=CC=C65)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.